4-(4-甲氧基苄基)-3-硫代氨基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

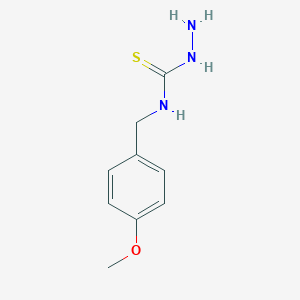

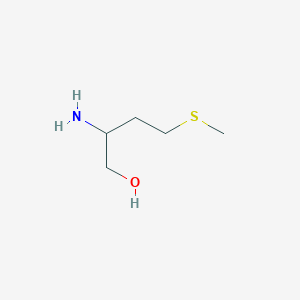

The compound "4-(4-Methoxybenzyl)-3-thiosemicarbazide" is a derivative of thiosemicarbazide, which is a versatile molecule used in the synthesis of various compounds with potential biological activities. Thiosemicarbazides are known for their ability to form complexes with metals and are often used as ligands in coordination chemistry. They are also precursors for the synthesis of heterocyclic compounds such as triazoles and thiadiazoles, which have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate aniline with ammonia, carbon disulfide, and an alkylating agent such as sodium chloroacetate, followed by cyclization with various reagents to yield the desired heterocyclic compounds . For example, 2-Methoxy-5-methylphenyl thiosemicarbazide has been prepared using ethanol and hydrazine hydrate, followed by cyclization with aromatic carboxylic acids or substituted azlactones . Similarly, 4-[4-(2-Phenylethenyl) phenyl] thiosemicarbazide is prepared from the corresponding aniline and then condensed or cyclized to yield various products .

Molecular Structure Analysis

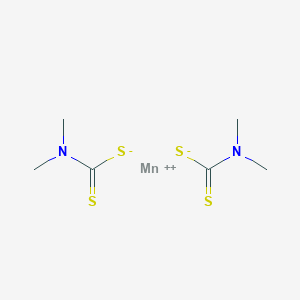

The molecular structure of thiosemicarbazide derivatives is characterized by the presence of a thiosemicarbazide moiety, which can act as a bidentate ligand, coordinating to metal centers through the nitrogen and sulfur atoms. The metal complexes formed with thiosemicarbazides often exhibit interesting structural features, such as distorted octahedral geometries around the metal center, as seen in manganese(II) and zinc(II) complexes . Density Functional Theory (DFT) calculations are commonly used to evaluate the bond lengths, angles, and other structural parameters of these complexes .

Chemical Reactions Analysis

Thiosemicarbazide derivatives undergo various chemical reactions, including cyclization to form triazoles and thiadiazoles, which are of interest due to their biological activities . The reactivity of these compounds can be influenced by the substituents on the phenyl ring, as seen in the synthesis of 4-methoxybenzyland 3-chloro-4-methoxybenzyl-substituted triazoles and thiadiazoles . Additionally, the metal complexes of thiosemicarbazides can interact with DNA, which is relevant for their potential use as anticancer agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives and their metal complexes are characterized using various spectroscopic techniques such as IR, UV-Visible, NMR, and mass spectrometry . These compounds often exhibit thermal stability, which can be studied using thermogravimetric analyses . The magnetic susceptibility and magnetic moment measurements provide insights into the electronic structure and bonding of the metal complexes . The biological activities of these compounds, including antimicrobial, anticancer, and antioxidant properties, are typically evaluated in vitro against various microbes and cancer cell lines .

科学研究应用

合成和在酶抑制中的应用

4-(4-甲氧基苄基)-3-硫代氨基脲衍生物已被合成并主要用于科学研究,因为它们对某些酶具有抑制作用。这些化合物已显示出显着的抗脂肪酶和抗-α-葡萄糖苷酶活性。例如,从该化合物合成的特定衍生物对脂肪酶和 α-葡萄糖苷酶表现出显着的抑制作用,IC50 值低表明它们的效力。这表明它们在管理肥胖和糖尿病等脂肪酶和 α-葡萄糖苷酶发挥关键作用的疾病中具有潜在应用 (Bekircan、Ülker 和 Menteşe,2015).

在抗肿瘤和抗癌活性中的作用

4-(4-甲氧基苄基)-3-硫代氨基脲的衍生物也因其抗癌特性而被研究。由这种化学物质合成的化合物在体外抑制癌细胞生长方面显示出有希望的结果。这些化合物对各种癌细胞系的抗癌评价表明它们作为癌症治疗治疗剂的潜力。值得注意的是,某些衍生物对广泛的癌细胞类型表现出显着的细胞毒活性,表明它们的广谱抗癌潜力 (Kaldrikyan、Melik-Ohanjanyan 和 Arsenyan,2017).

荧光传感和生物成像

除了它们的酶抑制作用和抗癌活性外,4-(4-甲氧基苄基)-3-硫代氨基脲的某些衍生物已被探索用于荧光传感和生物成像。一种特定的衍生物被证明可以作为具有 OFF-ON 响应机制的高选择性荧光传感器。该衍生物已成功应用于生物成像,证明了其在生物系统中的实用价值。这表明这些化合物在生物医学成像和作为生物研究工具中的潜在用途 (Guo 等,2016).

作用机制

Target of Action

Compounds with similar structures have been found to target enzymes like camp-specific 3’,5’-cyclic phosphodiesterase 4a and 4d . These enzymes play a crucial role in cellular signal transduction.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to signal transduction, particularly those involving camp .

Pharmacokinetics

Similar compounds have been used as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .

Result of Action

Similar compounds have shown potential activities against cancer cells, nociceptive pain, and neurodegenerative disorders .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .

属性

IUPAC Name |

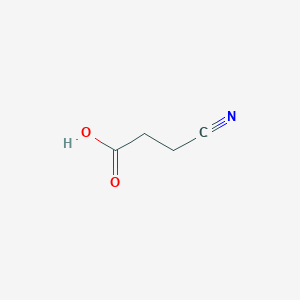

1-amino-3-[(4-methoxyphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-13-8-4-2-7(3-5-8)6-11-9(14)12-10/h2-5H,6,10H2,1H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYHJXVBSQAYNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351868 |

Source

|

| Record name | 4-(4-Methoxybenzyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16735-76-5 |

Source

|

| Record name | 4-(4-Methoxybenzyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-[(4-methoxyphenyl)methyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)